N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10(23)20-11-2-4-12(5-3-11)21-7-6-14-13(15(21)24)8-17-16-18-9-19-22(14)16/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZGXBHYCUIQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide typically involves multi-step organic synthesis:
Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine nucleus: : This is often the first step, involving the condensation of appropriate starting materials under specific conditions.
Attachment of the phenyl group: : This is usually achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substrates used.
Introduction of the acetamide group: : This step typically involves the reaction of an amine intermediate with acetic anhydride or acetyl chloride, forming the final acetamide product.
Industrial Production Methods
While the detailed industrial production methods for this specific compound might not be widely published, large-scale synthesis often involves optimization of the aforementioned laboratory methods, focusing on yield, purity, and cost-effectiveness. Key considerations include:
Catalysts and solvents: : Selection for improving reaction rates and product isolation.
Reaction conditions: : Optimization of temperature, pressure, and time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide: undergoes various chemical reactions, including but not limited to:
Oxidation: : Commonly with reagents like potassium permanganate or chromic acid.
Reduction: : Often utilizing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic, involving reagents like halides, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, amines, acyl chlorides.
Temperature: : Typically controlled to ensure reaction specificity.
Solvent: : Choice depends on the solubility of the compound and reaction intermediates (e.g., DMSO, ethanol).
Major Products
The products of these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound, such as:
Oxidized products: : Carboxylic acids or ketones.
Reduced products: : Alcohols or amines.
Substituted products: : Variably functionalized aromatic and heterocyclic compounds.
Scientific Research Applications
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide: has numerous applications across various scientific fields:
Chemistry
Study of heterocyclic compounds: : Its complex structure makes it an ideal candidate for research into new synthetic methods and reaction mechanisms.
Biology
Enzyme inhibition: : Potential as an inhibitor for various enzymes due to its structural similarity to biological substrates.
Protein binding: : Useful in studying interactions with different proteins and receptors.
Medicine
Drug design: : Basis for designing new pharmaceutical compounds with potential therapeutic effects.
Antimicrobial activity: : Research into its efficacy against various microbial strains.
Industry
Chemical intermediates: : Utilized in the synthesis of more complex molecules.
Material science:
Mechanism of Action
The mechanism by which N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. Key pathways include:
Enzyme inhibition: : Binding to the active site of enzymes, preventing substrate interaction.
Receptor modulation: : Interacting with cell surface receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with three structurally related derivatives:
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s acetamide group likely reduces aqueous solubility compared to the carboxylic acid analog in but improves lipophilicity for membrane penetration .
- Bioactivity: Triazolopyrimidine cores are associated with kinase and helicase inhibition (e.g., HRO761’s WRN inhibition ). The pyrido extension in the target compound may enhance DNA intercalation or protein binding, as seen in thieno analogs with anticancer activity .
Biological Activity
N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide is a complex organic compound characterized by its unique structural features that suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉N₇O₂
- Molecular Weight : 307.27 g/mol
- CAS Number : 925198-83-0
The compound features a pyrido-triazolo-pyrimidine core fused with a phenyl ring and an acetamide functional group. This structural complexity is associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrido[3,4-e][1,2,4]triazole scaffold. For instance:
- Mechanism of Action : The compound is believed to inhibit key kinases involved in cancer cell proliferation and survival. In particular, it targets pathways such as the phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs) which are crucial in tumor growth regulation .
- In Vitro Studies : Laboratory tests have demonstrated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For example, certain derivatives showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin in HepG-2 and HCT-116 cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that similar pyrido-triazole derivatives possess activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. Studies on related pyrido-pyrimidine compounds have shown potential in modulating neurotransmitter systems and providing protection against neurodegenerative processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of specific functional groups on the phenyl ring enhances binding affinity to target proteins. For instance, modifications at the para position have been linked to improved potency against kinases involved in cancer progression .
- Core Modifications : Variations in the triazole and pyrimidine components can significantly affect the compound’s efficacy. For example, introducing electron-withdrawing groups often increases activity by enhancing electron density at reactive sites during enzymatic interactions .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Elzahabi et al. (2018) : Synthesized substituted pyrido-pyrimidines and evaluated their anticancer properties across multiple cell lines. Notably, compounds with specific substitutions showed IC₅₀ values significantly lower than traditional chemotherapeutics .
- Research on Kinase Inhibition : A study focused on a series of triazolo-pyridines demonstrated potent inhibition against c-MET kinase, suggesting a promising avenue for developing targeted cancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling reactions between pyrido-triazolopyrimidine precursors and acetamide derivatives. Key steps include:
- Nucleophilic substitution to introduce the phenylacetamide moiety.
- Cyclization under reflux with catalysts like triethylamine in polar aprotic solvents (e.g., DMF) .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazolopyrimidines .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Tubulin Polymerization Assays : Measure inhibition of vinca alkaloid binding (IC50 via fluorescence polarization) .
- Kinase/Enzyme Inhibition : Use FRET-based assays with recombinant enzymes (e.g., EGFR, Aurora kinases) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with paclitaxel as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization for anticancer activity?
- Methodological Answer :
- Substituent Analysis : Modify the pyrido-triazolopyrimidine core and acetamide side chain. For example:
| Position | Optimal Substituent | Activity Impact |
|---|---|---|
| 5-position | Trifluoroethylamino | Enhances tubulin binding |
| Para-phenyl | Methoxy groups | Improves solubility and bioavailability |
- Statistical Tools : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with IC50 values .
Q. What experimental strategies address drug resistance mediated by multidrug resistance (MDR) proteins?
- Methodological Answer :
- Co-administration Studies : Test synergy with MDR inhibitors (e.g., verapamil) in resistant cell lines (e.g., NCI/ADR-RES) .
- In Vivo Models : Evaluate efficacy in nude mouse xenografts with P-glycoprotein overexpression. Use IV/oral dosing and monitor tumor volume via caliper measurements .
Q. How can computational modeling predict target interactions and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0). Prioritize poses with hydrogen bonds to β-tubulin residues (e.g., Asp226) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- ADMET Prediction : Employ SwissADME to logP and CYP450 metabolism profiles. Optimize with hydrophilic substituents (e.g., hydroxyl groups) .
Q. How should contradictions in biological activity data be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate tubulin polymerization results with immunofluorescence microscopy (e.g., microtubule disruption in A549 cells) .
- Dose-Response Curves : Perform 8-point dilutions to confirm IC50 consistency across replicates .
- Meta-Analysis : Compare datasets from analogous triazolopyrimidines to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
